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Compound of Interest

Compound Name: Fgfr-IN-9

Cat. No.: B15577838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the selective Fibroblast Growth

Factor Receptor (FGFR) inhibitor, BGJ398 (infigratinib). While this report aims to compare

Fgfr-IN-9 and BGJ398, a comprehensive literature search did not yield sufficient public data on

the efficacy of a compound specifically designated "Fgfr-IN-9". Therefore, this guide will focus

on a thorough evaluation of BGJ398, presenting its performance with supporting experimental

data as a key reference for researchers in the field of FGFR-targeted therapies.

Introduction to FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell

proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as mutations,

amplifications, and fusions in FGFR genes can lead to oncogenic signaling, driving the growth

of various solid tumors.[3][4] Consequently, FGFRs have emerged as promising therapeutic

targets in oncology.[1] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFRs have

shown significant clinical activity in patients with FGFR-driven cancers.[4]

BGJ398, also known as infigratinib, is a potent and selective oral inhibitor of FGFR1, FGFR2,

and FGFR3.[5] It has undergone extensive preclinical and clinical evaluation and has received

regulatory approval for the treatment of certain cancers with specific FGFR alterations.

Mechanism of Action: BGJ398 (Infigratinib)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15577838?utm_src=pdf-interest
https://www.benchchem.com/product/b15577838?utm_src=pdf-body
https://www.benchchem.com/product/b15577838?utm_src=pdf-body
https://www.oncotarget.com/article/14109/text/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8616288/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2022.860985/full
https://aacrjournals.org/clincancerres/article/26/4/764/83132/Facts-and-New-Hopes-on-Selective-FGFR-Inhibitors
https://www.oncotarget.com/article/14109/text/
https://aacrjournals.org/clincancerres/article/26/4/764/83132/Facts-and-New-Hopes-on-Selective-FGFR-Inhibitors
https://www.selleckchem.com/FGFR.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15577838?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infigratinib is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2,

and FGFR3.[6] This binding prevents the phosphorylation of the receptor and the subsequent

activation of downstream signaling pathways, including the RAS-MAPK and PI3K-AKT

pathways.[3][7] By blocking these pathways, infigratinib inhibits tumor cell proliferation and

survival in cancers harboring activating FGFR alterations.[1]

Efficacy of BGJ398 (Infigratinib)
The efficacy of infigratinib has been demonstrated in both preclinical models and clinical trials

across various tumor types, most notably in cholangiocarcinoma and urothelial carcinoma.

Biochemical and Cellular Activity
Infigratinib exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3 in

biochemical assays, with significantly less activity against FGFR4 and other kinases,

highlighting its selectivity.[5]

Target IC50 (nM)

FGFR1 0.9

FGFR2 1.4

FGFR3 1.0

FGFR4 >1000

VEGFR2 >1000

Table 1: Biochemical IC50 values of infigratinib

against FGFR family members and VEGFR2.

Data compiled from various sources.[5]

In cellular assays, infigratinib effectively inhibits the proliferation of cancer cell lines with FGFR

alterations at nanomolar concentrations.
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Cell Line Cancer Type FGFR Alteration IC50 (nM)

RT112 Bladder Cancer FGFR3 Fusion 18

KMS-11 Multiple Myeloma FGFR3 Fusion 21

SNU-16 Gastric Cancer FGFR2 Amplification 8

Table 2: Cellular IC50

values of infigratinib in

various cancer cell

lines with FGFR

alterations. Data

compiled from various

sources.

In Vivo Preclinical Efficacy
Infigratinib has demonstrated significant anti-tumor activity in various patient-derived xenograft

(PDX) and cell line-derived xenograft (CDX) models of human cancers with FGFR alterations.

Oral administration of infigratinib has been shown to lead to dose-dependent tumor growth

inhibition and regression in models of cholangiocarcinoma, bladder cancer, and lung cancer.[8]
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Tumor Model Cancer Type
FGFR
Alteration

Treatment Outcome

RT112 Xenograft Bladder Cancer FGFR3 Fusion Infigratinib (oral)
Significant tumor

growth inhibition

Cholangiocarcino

ma PDX

Cholangiocarcino

ma
FGFR2 Fusion Infigratinib (oral)

Tumor

regression

NSCLC PDX Lung Cancer
FGFR1

Amplification
Infigratinib (oral)

Tumor growth

inhibition

Table 3:

Summary of in

vivo efficacy of

infigratinib in

preclinical

models. Data

compiled from

various sources.

[8][9]

Clinical Efficacy
Clinical trials have established the efficacy of infigratinib in patients with advanced solid tumors

harboring FGFR alterations.

Cholangiocarcinoma (CCA) with FGFR2 Fusions or Rearrangements:

A pivotal Phase II study in patients with previously treated, unresectable locally advanced or

metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement demonstrated

significant clinical activity.
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Efficacy Endpoint Value

Objective Response Rate (ORR) 23%

Median Duration of Response (DOR) 5.0 months

Median Progression-Free Survival (PFS) 7.3 months

Disease Control Rate (DCR) 84%

Table 4: Clinical efficacy of infigratinib in patients

with previously treated advanced

cholangiocarcinoma with FGFR2 alterations.

Data from a Phase II clinical trial.

Urothelial Carcinoma with FGFR3 Alterations:

In a Phase I expansion cohort of patients with metastatic urothelial carcinoma and FGFR3

alterations, infigratinib also showed promising anti-tumor activity.

Efficacy Endpoint Value

Objective Response Rate (ORR) 25.4%

Disease Control Rate (DCR) 64.2%

Table 5: Clinical efficacy of infigratinib in patients

with previously treated advanced urothelial

carcinoma with FGFR3 alterations. Data from a

Phase I clinical trial.

Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are

generalized for the evaluation of FGFR inhibitors.

Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

against FGFR kinases.
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Methodology:

Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 enzymes, a suitable substrate

(e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (e.g., infigratinib) serially diluted in

DMSO.

Procedure: The kinase reaction is initiated by mixing the FGFR enzyme, substrate, and ATP

in a kinase assay buffer. The test compound at various concentrations is added to the

reaction mixture.

Detection: The reaction is allowed to proceed for a specified time at a controlled temperature

and then stopped. The amount of phosphorylated substrate is quantified using methods such

as radioactive phosphate incorporation (32P-ATP), fluorescence-based assays (e.g.,

LanthaScreen™), or ELISA-based methods with a phosphotyrosine-specific antibody.[10][11]

[12]

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the

data to a sigmoidal dose-response curve.[13]

Cellular Proliferation Assay
Objective: To assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines.

Methodology:

Cell Lines: Cancer cell lines with known FGFR alterations are cultured in appropriate media.

Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The following

day, cells are treated with a serial dilution of the test compound.

Incubation: The plates are incubated for a period of 72 hours.

Detection: Cell viability is assessed using a colorimetric or luminescent assay such as MTT,

MTS, or CellTiter-Glo®.[13][14] The signal generated is proportional to the number of viable

cells.
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Data Analysis: The percentage of growth inhibition is calculated for each concentration

relative to a vehicle-treated control. The IC50 value is determined by fitting the data to a

dose-response curve.[15]

In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an FGFR inhibitor in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Implantation: Human cancer cells with FGFR alterations are injected subcutaneously

or orthotopically into the mice. For PDX models, tumor fragments from a patient are

implanted.[8][16]

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and

control groups. The test compound is administered orally or via another appropriate route at

a specified dose and schedule. The control group receives a vehicle.[17]

Monitoring: Tumor volume and body weight are measured regularly throughout the study.[16]

[18]

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further

pharmacodynamic analysis (e.g., Western blotting for target engagement).

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor

volume of the treated group to the control group.[16]
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Caption: Simplified FGFR signaling pathway and the mechanism of inhibition by BGJ398

(infigratinib).
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Caption: General experimental workflow for the preclinical and clinical evaluation of FGFR

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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